molecular formula C19H16FN3O2S B11478688 2-amino-7-{3-[(4-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

2-amino-7-{3-[(4-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11478688
M. Wt: 369.4 g/mol
InChI Key: QZZRFCKHYVUGSW-UHFFFAOYSA-N
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Description

2-AMINO-7-{3-[(4-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of fluorophenyl and methoxyphenyl groups enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-7-{3-[(4-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and halogenated pyridine derivatives under controlled conditions. The reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for its application in large-scale pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-7-{3-[(4-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives and strong nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-AMINO-7-{3-[(4-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-AMINO-7-{3-[(4-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-7-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE
  • 2-AMINO-7-{3-[(4-METHYLPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE

Uniqueness

The uniqueness of 2-AMINO-7-{3-[(4-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE lies in the presence of the fluorophenyl group, which enhances its chemical stability and biological activity compared to similar compounds with different substituents. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H16FN3O2S

Molecular Weight

369.4 g/mol

IUPAC Name

2-amino-7-[3-[(4-fluorophenyl)methoxy]phenyl]-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C19H16FN3O2S/c20-13-6-4-11(5-7-13)10-25-14-3-1-2-12(8-14)15-9-16(24)22-18-17(15)26-19(21)23-18/h1-8,15H,9-10H2,(H2,21,23)(H,22,24)

InChI Key

QZZRFCKHYVUGSW-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N=C(S2)N)C3=CC(=CC=C3)OCC4=CC=C(C=C4)F

Origin of Product

United States

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